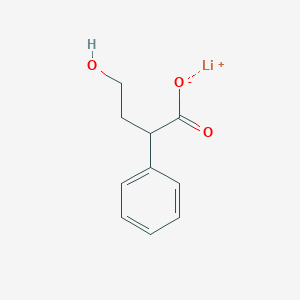

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate

CAS No.: 2059942-64-0

Cat. No.: VC2901054

Molecular Formula: C10H11LiO3

Molecular Weight: 186.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059942-64-0 |

|---|---|

| Molecular Formula | C10H11LiO3 |

| Molecular Weight | 186.2 g/mol |

| IUPAC Name | lithium;4-hydroxy-2-phenylbutanoate |

| Standard InChI | InChI=1S/C10H12O3.Li/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 |

| Standard InChI Key | GSRBPOHRKDUDNX-UHFFFAOYSA-M |

| SMILES | [Li+].C1=CC=C(C=C1)C(CCO)C(=O)[O-] |

| Canonical SMILES | [Li+].C1=CC=C(C=C1)C(CCO)C(=O)[O-] |

Introduction

Synthesis and Preparation

The synthesis of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate typically involves the reaction of 4-hydroxy-2-phenylbutanoic acid with lithium hydroxide or another lithium source in a suitable solvent. This process is straightforward and can be optimized by controlling reaction conditions such as temperature and solvent choice.

Applications and Potential Uses

While specific applications of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate are not extensively documented, lithium salts in general are used in a variety of fields:

-

Pharmaceuticals: Lithium salts are known for their use in psychiatric treatments, particularly for bipolar disorder.

-

Materials Science: Lithium compounds are crucial in the development of batteries and other electronic materials.

-

Organic Synthesis: Lithium salts can act as catalysts or reagents in various organic reactions.

Safety and Handling

Handling Lithium(1+) ion 4-hydroxy-2-phenylbutanoate requires caution due to its potential reactivity and the hazards associated with lithium compounds. It is essential to follow proper safety protocols, including wearing protective gear and ensuring good ventilation.

| Safety Consideration | Precaution |

|---|---|

| Skin and Eye Irritation | Wear protective gloves and goggles. |

| Inhalation Risks | Use in well-ventilated areas. |

| Fire Hazard | Avoid heat sources and sparks. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume